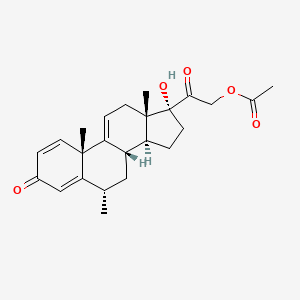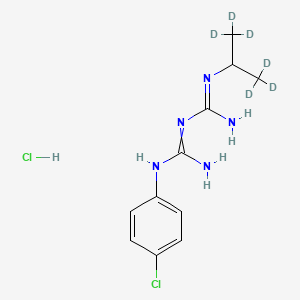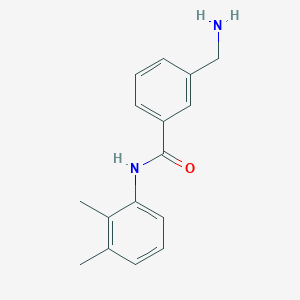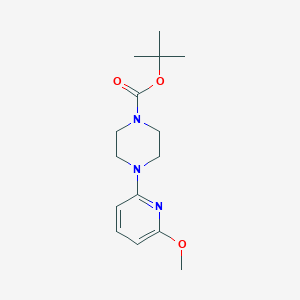
1,3-Dibenzyl Anthrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl Anthrose is a compound that has garnered interest in the field of organic synthesis. It is a derivative of anthrose, a unique monosaccharide found on the surface of Bacillus anthracis spores. The compound’s molecular formula is C26H35NO6, and it has a molecular weight of 457.56.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl Anthrose can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe reaction conditions often involve the use of solvents such as dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibenzyl Anthrose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl Anthrose has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its role in the surface glycosylation of Bacillus anthracis spores, which has implications for understanding anthrax pathogenesis.
Medicine: Research into the compound’s potential therapeutic applications, such as its role in modulating immune responses, is ongoing.
Industry: It is used in the development of specialty chemicals and materials for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyl Anthrose involves its interaction with specific molecular targets and pathways. In the context of Bacillus anthracis, anthrose on the spore surface plays a role in delaying spore germination and enhancing sporulation. Spores without anthrose are phagocytized at higher rates, indicating that anthrose may serve an antiphagocytic function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthrose: The parent compound, found on the surface of Bacillus anthracis spores.
1,7-Dibenzyl-substituted Theophylline Derivatives: These compounds have been studied for their BRD4 inhibitor activities and potential therapeutic applications.
Uniqueness
1,3-Dibenzyl Anthrose is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C26H35NO6 |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
3-hydroxy-N-[(2R,3R,4S,5R)-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxan-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C26H35NO6/c1-18-22(27-21(28)15-26(2,3)29)23(31-16-19-11-7-5-8-12-19)24(30-4)25(33-18)32-17-20-13-9-6-10-14-20/h5-14,18,22-25,29H,15-17H2,1-4H3,(H,27,28)/t18-,22-,23+,24-,25?/m1/s1 |
InChI-Schlüssel |
DJMADFCGXHCAJT-ONEOHUSESA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


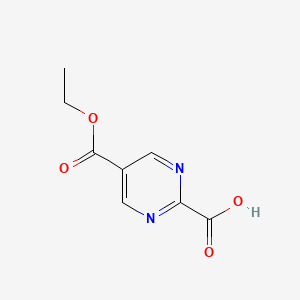

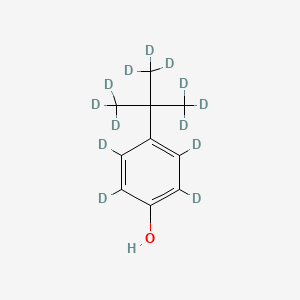
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
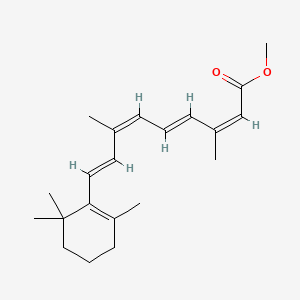
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)

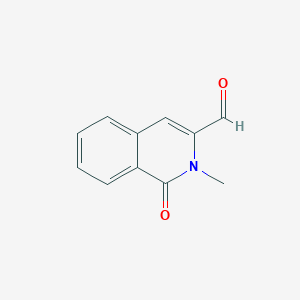
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
